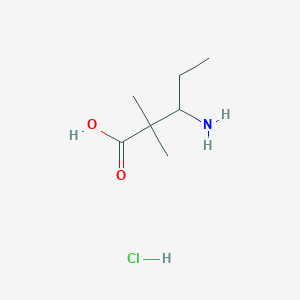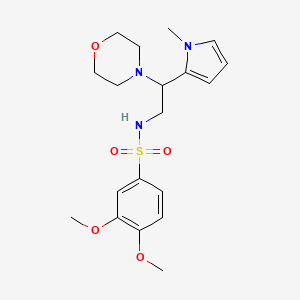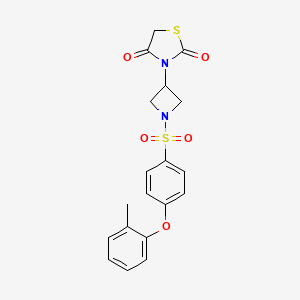
beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride is a chemical compound. It is the ethyl ester of the non-essential amino acid beta-alanine . It is expected to hydrolyze within the body to form beta-alanine .
Synthesis Analysis
Beta-alanine can be synthesized through both chemical and biological methods . The chemical synthesis method is well developed, but it requires extreme reaction conditions, such as high temperature and pressure, and strongly acidic and alkaline conditions . Biological methods, on the other hand, have advantages like product specificity, mild conditions, and simple processes, making them more promising production methods for beta-alanine .Molecular Structure Analysis
The molecular formula of beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride is C5H12ClNO2 . Its average mass is 153.607 Da and its monoisotopic mass is 153.055649 Da .Chemical Reactions Analysis
Beta-alanine ethyl ester is expected to hydrolyze within the body to form beta-alanine . This hydrolysis process is a chemical reaction that the compound undergoes.Physical And Chemical Properties Analysis
The physical and chemical properties of beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride include a melting point of 65–67 °C and a boiling point of 58 °C .科学的研究の応用
Food Industry Applications
Beta-glucans: , which share a similar structural motif to beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride, are known for their ability to alter functional characteristics such as viscosity, rheology, texture, and sensory properties of food products. The modification techniques of beta-glucans can influence their spatial structures and primary structures, thereby affecting their morphological, rheological, and (bio)functional properties . This suggests that beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride could potentially be used to modify food textures or as a dietary supplement due to its structural similarity.
Cosmetic Industry Applications
Beta-glucan methyl esters derived from UV-mutated marine yeast have been shown to have applications in the cosmetics industry due to their anti-aging, wound healing, and antioxidant properties . Given the structural similarity, beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride could be explored for similar applications, potentially serving as an ingredient in skincare products to enhance skin health and appearance.
Pharmaceutical Applications
The structural features of beta-glucans allow for their use in pharmaceutical applications, such as drug delivery systems. They can be chemically modified to create derivatives that are water-soluble and can activate macrophages, which are essential for stimulating the immune response . Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride could be investigated for similar uses, such as in the synthesis of prodrugs or as an excipient in drug formulations.
Tissue Engineering
Copolymers of beta-cyclodextrin (β-CD), which have a similar beta structure, have been applied in tissue engineering . Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride could be used to synthesize copolymers that support cell growth and tissue repair, contributing to advancements in regenerative medicine.
Waste Management
Beta-cyclodextrin copolymers have also been utilized in waste management, particularly in the adsorption and removal of pollutants . Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride could be developed into materials that help in the detoxification and purification of industrial waste, aiding in environmental protection.
Material Science
The modification of beta-glucans can result in materials with desired properties for various applications in material science . Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride could be modified to produce new polymers with specific mechanical and chemical properties for use in packaging, coatings, or as a component in composite materials.
作用機序
Target of Action
Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride, also known as 3-amino-2,2-dimethylpentanoic acid hydrochloride, is a derivative of the naturally occurring beta amino acid, β-Alanine . The primary targets of this compound are likely to be similar to those of β-Alanine, which include various enzymes and receptors involved in the biosynthesis and metabolism of carnosine, a dipeptide concentrated in muscle and brain tissue .
Mode of Action
The compound interacts with its targets by being incorporated into the structure of carnosine, thereby influencing the concentration of carnosine in muscles . This can decrease fatigue in athletes and increase total muscular work done .
Biochemical Pathways
It is also a component of pantothenic acid (vitamin B5), which is a component of coenzyme A . Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and fatty acid metabolism .
Pharmacokinetics
It is known that β-alanine is soluble in water , which suggests that the compound may have good bioavailability. More research is needed to fully understand the ADME properties of this compound.
Result of Action
The primary result of the compound’s action is an increase in the concentration of carnosine in muscles . This can lead to decreased fatigue and increased total muscular work done . Other potential effects include involvement in the synthesis of coenzyme A and potential roles in various biochemical pathways .
Action Environment
The action of Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride is likely to be influenced by various environmental factors. For example, the pH of the environment could affect the stability of the compound and its interactions with its targets . Additionally, the presence of other compounds, such as enzymes and cofactors, could influence the efficacy of the compound .
将来の方向性
Beta-alanine and its derivatives are important starting materials for the preparation of peptides or compounds with biological activity . Therefore, the study and use of beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride and similar compounds could have significant implications in various fields, including pharmaceuticals, food, chemical, and environmental applications .
特性
IUPAC Name |
3-amino-2,2-dimethylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5(8)7(2,3)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKABQKEUKMVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2874707.png)
![2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one](/img/structure/B2874709.png)
![2-[(3-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2874710.png)

![N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2874713.png)
![1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2874715.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2874719.png)
![1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2874721.png)
![Ethyl 4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate](/img/structure/B2874722.png)
![3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2874723.png)

![N-(benzo[d]thiazol-2-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2874726.png)
![2-[(2-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2874727.png)